molecular formula C7H8N2O3 B13119481 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one

Cat. No.: B13119481
M. Wt: 168.15 g/mol
InChI Key: VGVGWJZKWWVJHJ-UHFFFAOYSA-N
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Description

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . Its CAS number is 497876-44-5 . Pyrimidine-based compounds are fundamental structures in nucleic acids and are of significant interest in medicinal chemistry . Research on closely related dihydropyrimidinone compounds has identified them as potent inhibitors of the urease enzyme, with IC50 values demonstrated to be in the low micromolar range (e.g., 3.70 ± 0.5 µM), surpassing the efficacy of standard inhibitors like thiourea in some cases . Urease inhibition is a critical pathway for developing treatments for infections caused by Helicobacter pylori and other gastric disorders . This structural motif is also explored for its potential in other bioactivities, positioning this compound as a valuable molecular building block for drug discovery and biochemical research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-acetyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N2O3/c1-3(10)5-6(11)8-4(2)9-7(5)12/h1-2H3,(H2,8,9,11,12)

InChI Key

VGVGWJZKWWVJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent acetylation. The reaction conditions typically include:

    Condensation: Ethyl acetoacetate and urea are heated in the presence of an acid catalyst such as hydrochloric acid.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone ring.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 5-acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one with structurally related pyrimidinones, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects and Structural Variations
Compound Name Substituents (Positions) Key Structural Differences References
This compound 5-acetyl, 6-hydroxy, 2-methyl Hydroxyl at C6 enhances polarity
5-Acetyl-6-methyl-4-phenyl-DHPM (4b) 5-acetyl, 6-methyl, 4-phenyl Methyl at C6 increases hydrophobicity
5-Ethoxycarbonyl-6-methyl-4-phenyl-DHPM (4c) 5-ethoxycarbonyl, 6-methyl, 4-phenyl Ethoxycarbonyl is stronger electron-withdrawing
5-Acetyl-6-methyl-4-(2-thienyl)-DHPM (4k) 5-acetyl, 6-methyl, 4-thienyl Thienyl at C4 enhances lipophilicity
5-Acetyl-6-hydroxy-1-methyl-2-thioxo-DHPM 5-acetyl, 6-hydroxy, 2-thioxo Thioxo at C2 alters electronic density

Key Observations :

  • Thioxo substitution (e.g., in 2-thioxo derivatives) reduces planarity and modifies tautomeric equilibria, impacting reactivity .
  • Aromatic substituents at C4 (e.g., phenyl or thienyl) enhance lipophilicity and π-π stacking interactions, critical for biological target binding .
Physicochemical Properties
Property This compound 5-Acetyl-6-methyl-4-phenyl-DHPM (4b) 5-Ethoxycarbonyl-6-methyl-4-phenyl-DHPM (4c)
Melting Point (°C) Not reported 234 202
IR (C=O stretch, cm⁻¹) ~1700 (acetyl), ~3200-3600 (OH) 1705 (acetyl) 1725 (ethoxycarbonyl)
Solubility Higher in polar solvents (due to OH) Moderate (hydrophobic phenyl) Low (ethoxycarbonyl reduces polarity)

Key Observations :

  • The hydroxyl group in the target compound likely lowers its melting point compared to 4b (234°C) due to reduced crystallinity, though data are lacking.
  • Ethoxycarbonyl groups (as in 4c) exhibit stronger IR absorption at 1725 cm⁻¹ compared to acetyl (1705 cm⁻¹) .

Biological Activity

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C7_{7}H8_{8}N2_{2}O2_{2}, with a molecular weight of 168.15 g/mol. Its structure features an acetyl group at the 5-position, a hydroxy group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. This specific substitution pattern contributes to its unique chemical and biological properties, enhancing its solubility and interaction potential compared to similar compounds .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that its mechanism may involve interference with nucleic acid synthesis in pathogens, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It has been shown to potently inhibit cyclooxygenase-2 (COX-2) activity, with IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib . The inhibition of COX-2 may reduce the production of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases.

Table 2: COX-2 Inhibition Comparison

CompoundIC50_{50} (µmol)
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

The biological activity of this compound can be attributed to its functional groups:

  • Nucleophilic Substitution : The acetyl group allows for nucleophilic substitution reactions, enhancing interaction with biological targets.
  • Enzyme Inhibition : The hydroxy group can participate in enzyme inhibition, particularly in pathways related to inflammation .
  • Cytokine Modulation : Studies suggest that this compound may modulate cytokine production, further contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SARs) of pyrimidine derivatives, highlighting how modifications can enhance biological activity. For instance, compounds structurally similar to this compound have shown varying degrees of efficacy against different biological targets .

Case Study Example : A study demonstrated that derivatives with additional hydroxyl or methyl groups exhibited increased COX-2 inhibition compared to their parent compounds, indicating that further structural modifications could optimize therapeutic efficacy .

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